3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
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Overview
Description
3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane is a nitrogen-containing heterocyclic compound. This compound belongs to the class of 2-azabicyclo[3.2.1]octanes, which are known for their significant potential in drug discovery due to their unique structure and bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Key steps in the synthesis include N-hydroxy acetylation and treatment with samarium(II) iodide (SmI2), resulting in the cleavage of the N–O bond, followed by amide methylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and biomass valorization techniques can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .
Scientific Research Applications
3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential in modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the carboxyacetyl and methyl groups.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, displaying a wide array of biological activities.
Uniqueness
3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxyacetyl group enhances its reactivity and potential for forming various derivatives, while the methyl group contributes to its overall stability and bioactivity .
Properties
CAS No. |
57269-17-7 |
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Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H16N2O3/c1-11-7-2-3-8(11)6-12(5-7)9(13)4-10(14)15/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
DJILXZDYSGJWKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CN(C2)C(=O)CC(=O)O |
Origin of Product |
United States |
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